molecular formula C7H2BrF2IO B2579427 6-Bromo-2,4-difluoro-3-iodobenzaldehyde CAS No. 2244721-25-1

6-Bromo-2,4-difluoro-3-iodobenzaldehyde

Cat. No.: B2579427
CAS No.: 2244721-25-1
M. Wt: 346.897
InChI Key: DHJIZRRSGRNUTG-UHFFFAOYSA-N
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Description

6-Bromo-2,4-difluoro-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H2BrF2IO It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-difluoro-3-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzaldehyde precursor. For instance, starting with 2,4-difluorobenzaldehyde, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-difluoro-3-iodobenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldehydes, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

6-Bromo-2,4-difluoro-3-iodobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-difluoro-3-iodobenzaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of halogen atoms, which can affect the electron density and reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-iodobenzaldehyde: Similar structure but with one less fluorine atom.

    2,4-Difluoro-3-iodobenzaldehyde: Lacks the bromine atom.

    6-Bromo-2,4-difluorobenzaldehyde: Lacks the iodine atom.

Uniqueness

6-Bromo-2,4-difluoro-3-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzene ring, which can significantly influence its chemical reactivity and potential applications. This combination of halogens can provide distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.

Biological Activity

6-Bromo-2,4-difluoro-3-iodobenzaldehyde is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula: C7H3BrF2I
  • Molecular Weight: 305.91 g/mol

The presence of bromine, fluorine, and iodine atoms contributes to its unique reactivity profile, which can be exploited in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents can enhance the electrophilicity of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity may disrupt normal cellular functions and lead to various biological effects.

Types of Reactions

The compound can undergo several types of reactions:

  • Substitution Reactions: The halogen atoms can be replaced by other functional groups.
  • Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
  • Coupling Reactions: It can participate in reactions like Suzuki or Heck coupling for synthesizing more complex molecules .

Biological Activity

Research into the biological activity of this compound indicates potential applications in drug discovery and development. Preliminary studies have suggested that this compound may exhibit antimicrobial properties and could serve as a lead compound for further development in therapeutic applications.

Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated benzaldehydes found that compounds with similar structures exhibited significant activity against various bacterial strains. While specific data on this compound is limited, the presence of multiple halogens typically enhances antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized derivatives of benzaldehydes similar to this compound and evaluated their biological activities. These derivatives showed promising results in inhibiting growth in cancer cell lines .
  • Structure–Activity Relationship (SAR) : Research focused on the SAR of halogenated benzaldehydes indicated that modifications to the halogen substituents significantly affect their binding affinity to biological targets. This suggests that this compound could be optimized for enhanced biological activity through systematic substitution .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialPotential against various bacterial strains
AnticancerInhibitory effects on cancer cell lines
Structure–Activity RelationshipVariability in binding affinities based on substitutions

Properties

IUPAC Name

6-bromo-2,4-difluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJIZRRSGRNUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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